molecular formula C32H22FeN6Na3O14S2+3 B12702396 Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-) CAS No. 93843-05-1

Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-)

Cat. No.: B12702396
CAS No.: 93843-05-1
M. Wt: 903.5 g/mol
InChI Key: ADUUOOQSWTXWNV-UHFFFAOYSA-N
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Description

Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The resulting azo compound is then complexed with ferric ions in the presence of sodium ions to form the final trisodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large quantities. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Various iron oxides and hydroxides.

    Reduction: Corresponding amines and naphthalenesulfonic acid derivatives.

    Substitution: Substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is used in several scientific research fields:

    Chemistry: As a reagent in analytical chemistry for the detection of metal ions.

    Biology: In staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Used as a dye in textile and paper industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in analytical and industrial applications. The ferrate(3-) ion plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromate(3-)
  • Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato(3-)]chromate(3-)

Uniqueness

Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is unique due to its specific combination of azo and sulfonate groups, which provide distinct reactivity and stability. Its ability to form stable complexes with ferric ions distinguishes it from similar compounds that may use different metal ions or have variations in their azo or sulfonate groups.

Properties

CAS No.

93843-05-1

Molecular Formula

C32H22FeN6Na3O14S2+3

Molecular Weight

903.5 g/mol

IUPAC Name

trisodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid;iron

InChI

InChI=1S/2C16H11N3O7S.Fe.3Na/c2*20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;;;;/h2*1-8,20-21H,(H,24,25,26);;;;/q;;;3*+1

InChI Key

ADUUOOQSWTXWNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Fe]

Origin of Product

United States

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